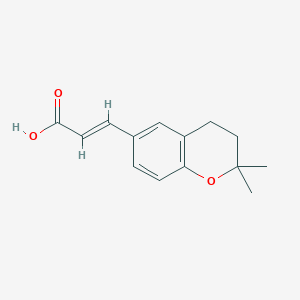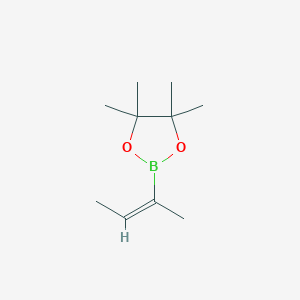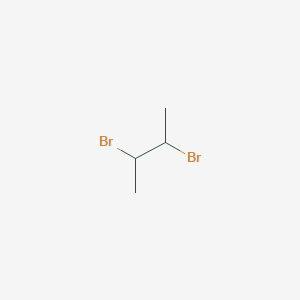
Methyl 2-(bromomethyl)-6-nitrobenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves bromination and nitration reactions. For instance, bromination of 2,3-dibromobenzo[b]thiophen yields a 2,3,6-tribromo derivative, while nitration results in a mixture of tribromo and dibromo-nitro derivatives, highlighting the reactivity of similar structures towards halogenation and nitration (Cooper, Ewing, Scrowston, & Westwood, 1970).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related nitrobenzoates. For example, the structure of methyl 2,6-dihydroxy-3-nitrobenzoate reveals the nitro group's coplanarity with the benzene ring, indicating conjugation with the π-electron system. This conjugation is crucial for understanding the electronic properties and reactivity of such compounds (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Chemical Reactions and Properties
Chemical reactions involving similar structures, such as the synthesis of 6-Bromo-4-methylbenzofuroxan, demonstrate the reactivity of these compounds toward the formation of complex structures with potential applications in pharmaceuticals and materials science. The thermal decomposition of bromo-nitrophenylazides, for instance, results in compounds that exhibit interesting rearrangement and stability properties (Takabatake, Takei, Miyazawa, Hasegawa, & Miyairi, 2001).
Physical Properties Analysis
The physical properties of compounds like methyl 2-(bromomethyl)-6-nitrobenzoate are influenced by their molecular structure. Studies on similar compounds reveal that crystalline structure and hydrogen bonding play a significant role in determining their physical state, solubility, and stability. For instance, the crystal structure analysis of benzyl 2,6-dihydroxy-3-nitrobenzoate highlights the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure, which can affect the compound's melting point and solubility (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Chemical Properties Analysis
The chemical properties of methyl 2-(bromomethyl)-6-nitrobenzoate, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For example, the formation of 4-methylphenanthrenes in palladium-catalyzed annulations using methyl nitrobenzoates as the methylating agent illustrates the potential reactivity of methyl 2-(bromomethyl)-6-nitrobenzoate in catalyzed synthesis reactions, which could be leveraged in the development of novel pharmaceuticals and materials (Mandal, Lee, Liu, Peng, & Leung, 2000).
Wissenschaftliche Forschungsanwendungen
Gas chromatography is used to determine 2-methyl-3-nitrobenzoic acid, a compound related to Methyl 2-(bromomethyl)-6-nitrobenzoate, for higher purity analysis in research and production (Xue & Nan, 2002).
Studies on nitration and bromination reactions of similar compounds have been conducted, offering insights into the chemical behavior and synthesis pathways of related benzoate compounds (Cooper & Scrowston, 1971).
Research on 6-Bromo-4-methylbenzofuroxan, a compound with a similar bromo and methyl group arrangement, sheds light on its chemical properties and potential applications (Takabatake et al., 2001).
The addition of sodium bromide increases the yield of 3-methyl-4-nitrobenzoic acid, suggesting potential applications in chemical synthesis involving brominated compounds (Cai & Shui, 2005).
A study on aromatic disulfides, which are structurally related to Methyl 2-(bromomethyl)-6-nitrobenzoate, indicates their usefulness in biological material analysis (Ellman, 1959).
Solid-phase synthesis techniques have been employed to create tetrahydro-1,4-benzodiazepin-2-one derivatives using polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, demonstrating the compound's utility in medicinal chemistry (Zhang et al., 2004).
The synthesis of 2,4-bis(bromomethyl)-estrone methyl ether, which shares a bromomethyl group with Methyl 2-(bromomethyl)-6-nitrobenzoate, shows its potential for producing compounds with antiestrogenic activity (Kanamarlapudi, Sweet, & Warren, 1974).
Wirkmechanismus
Target of Action
Methyl 2-(bromomethyl)-6-nitrobenzoate is a complex organic compound that may interact with various biological targets. It’s worth noting that similar compounds have been used in the synthesis of drugs like lenalidomide , which primarily targets Cereblon (CRBN), a protein involved in multiple cellular processes .
Mode of Action
It’s known that bromomethyl groups can undergo nucleophilic substitution reactions . In the case of lenalidomide, a nitro-substituted methyl 2-(bromomethyl) benzoate is used in its synthesis . The bromomethyl group may interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
For instance, lenalidomide is known to have good bioavailability and is primarily metabolized in the liver .
Result of Action
It’s known that bromomethyl groups can react with various nucleophiles, potentially leading to a variety of downstream effects depending on the specific targets and cellular context .
Action Environment
The action, efficacy, and stability of Methyl 2-(bromomethyl)-6-nitrobenzoate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which similar compounds are used are known to be exceptionally mild and functional group tolerant . This suggests that the compound could potentially be stable under a variety of conditions.
Eigenschaften
IUPAC Name |
methyl 2-(bromomethyl)-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJJFLXTGHEZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617200 | |
| Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-6-nitrobenzoate | |
CAS RN |
61940-21-4 | |
| Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of monitoring Methyl 2-(bromomethyl)-6-nitrobenzoate in Lenalidomide drug substance?
A: Methyl 2-(bromomethyl)-6-nitrobenzoate (MON) is identified as a potential genotoxic impurity in Lenalidomide. Genotoxic impurities can interact with DNA and potentially cause mutations, leading to cancer. Therefore, it is crucial to monitor and control the levels of MON in Lenalidomide drug substance to ensure patient safety [].
Q2: How is Methyl 2-(bromomethyl)-6-nitrobenzoate quantified in Lenalidomide drug substance according to the research?
A: The research describes a validated RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) method for quantifying MON in Lenalidomide. This method utilizes a C18 column (Ascentis Express F5) and a mobile phase composed of 0.1% perchloric acid and a mixture of methanol and acetonitrile. Detection is achieved using a UV detector set at 210 nm. This method demonstrated linearity, accuracy, precision, and robustness for quantifying MON within a specific concentration range [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B42579.png)

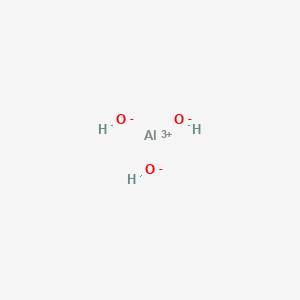
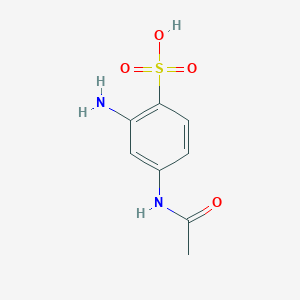

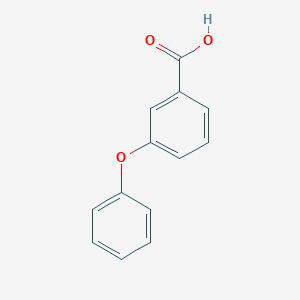
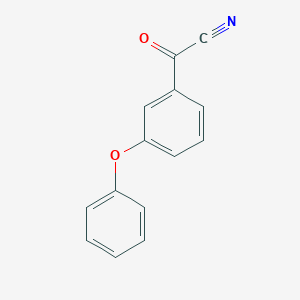
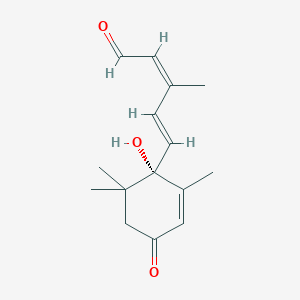
![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)


